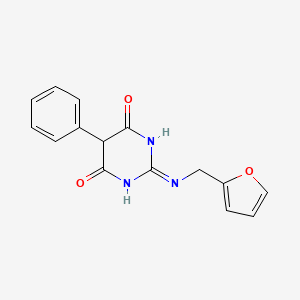phosphanium bromide CAS No. 51584-59-9](/img/structure/B14666925.png)
[4-(2-Oxocyclopentyl)butyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxocyclopentyl)butylphosphanium bromide: is a complex organophosphorus compound It is characterized by the presence of a phosphanium group bonded to a triphenyl moiety and a butyl chain that is further substituted with an oxocyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxocyclopentyl)butylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the alkylation of triphenylphosphine with 4-(2-oxocyclopentyl)butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Oxocyclopentyl)butylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of phosphonium salts .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(2-Oxocyclopentyl)butylphosphanium bromide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes .
Biology and Medicine: Its ability to form stable complexes with metal ions can be exploited to deliver therapeutic agents to specific targets in the body .
Industry: In the industrial sector, 4-(2-Oxocyclopentyl)butylphosphanium bromide is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism by which 4-(2-Oxocyclopentyl)butylphosphanium bromide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with molecular targets and pathways in various ways, depending on the specific application. For example, in catalysis, the compound can facilitate the activation of substrates and the formation of reaction intermediates .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A simpler phosphine compound used widely in organic synthesis.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties but different applications.
4-(2-Oxocyclopentyl)butylphosphanium chloride: A closely related compound with a chloride ion instead of bromide.
Uniqueness: 4-(2-Oxocyclopentyl)butylphosphanium bromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
51584-59-9 |
|---|---|
Formule moléculaire |
C27H30BrOP |
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
4-(2-oxocyclopentyl)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H30OP.BrH/c28-27-21-12-14-23(27)13-10-11-22-29(24-15-4-1-5-16-24,25-17-6-2-7-18-25)26-19-8-3-9-20-26;/h1-9,15-20,23H,10-14,21-22H2;1H/q+1;/p-1 |
Clé InChI |
WCRZVFCELLDVGU-UHFFFAOYSA-M |
SMILES canonique |
C1CC(C(=O)C1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



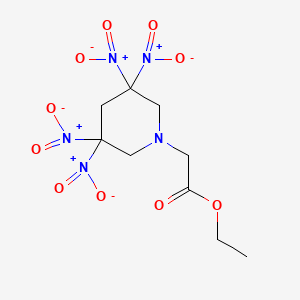


![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
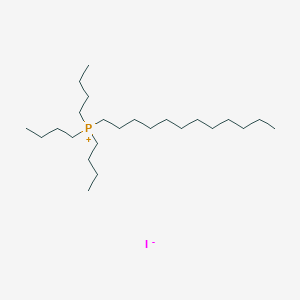
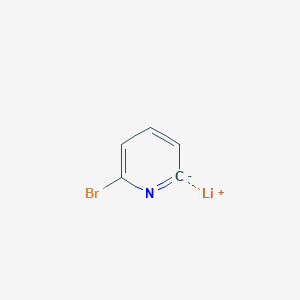


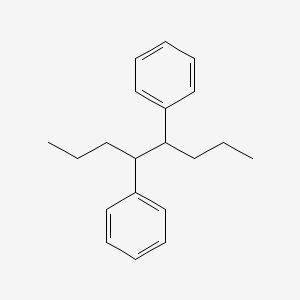
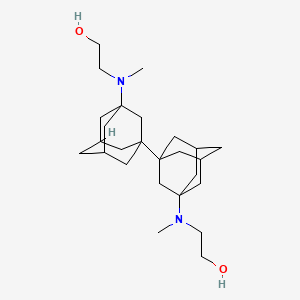

![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
